2-methanesulfonylcyclopentane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-Methanesulfonylcyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 1494742-12-9 . It has a molecular weight of 192.24 and is typically stored at room temperature . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(methylsulfonyl)cyclopentanecarboxylic acid . The InChI code for the compound is 1S/C7H12O4S/c1-12(10,11)6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) .Physical and Chemical Properties Analysis
2-Methanesulfonylcyclopentane-1-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Applications
2-Methanesulfonylcyclopentane-1-carboxylic acid and its diastereomers show potential in synthetic chemistry, particularly in the synthesis of aromatic and aliphatic compounds. Methanesulfonic acid, a related compound, has been used as a catalyst or reagent in various synthetic reactions:
Synthesis of Benzothiazoles and Benzoxazoles
Methanesulfonic acid has been employed as a catalyst in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles and benzoxazoles from carboxylic acids, showcasing its versatility and the simplicity of the reaction conditions (Sharghi & Asemani, 2009) (Kumar, Rudrawar, & Chakraborti, 2008).
Esterification Catalyst
Copper methanesulfonate has been used as a catalyst in the esterification of carboxylic acids with alcohols, noted for its ease of recovery and excellent activity and reusability (Jiang, 2005).
Cyclization Reactions
Methanesulfonic acid has been used for the cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. This highlights its role in the synthesis of complex cyclic structures without causing sulfonation of aromatic rings (Premasagar, Palaniswamy, & Eisenbraun, 1981).
Catalytic Applications
Apart from its synthetic utility, methanesulfonic acid, closely related to the compound , shows catalytic properties in various chemical transformations:
Oxidative Reactions
Methanesulfonic acid has been utilized in catalytic systems for the oxidation of light hydrocarbons, indicating its potential in oxidation reactions involving hydrocarbon substrates (Nizova, Süss-Fink, & Shul’pin, 1997).
Alkylation Reactions
A manganese dioxide-methanesulfonic acid system has been developed to promote the direct coupling of benzylic ethers and carbamates with ketones via oxidative C-H bond activation (Liu et al., 2013).
Acylations
Methanesulfonic anhydride has been used for the Friedel-Crafts acylation reaction of aryl and alkyl carboxylic acids, providing a greener alternative with minimal waste production (Wilkinson, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-methylsulfonylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-12(10,11)6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCUOZZSUQYXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494742-12-9 |
Source
|
Record name | 2-methanesulfonylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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